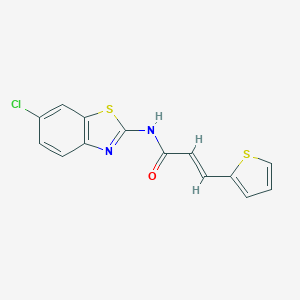

(2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide

Beschreibung

Eigenschaften

IUPAC Name |

(E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2OS2/c15-9-3-5-11-12(8-9)20-14(16-11)17-13(18)6-4-10-2-1-7-19-10/h1-8H,(H,16,17,18)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMSSTMAUKMPPI-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of 2-Amino-4-chlorothiophenol with Carboxylic Acid Derivatives

Polyphosphoric acid (PPA)-mediated cyclization is a widely used method. In this approach, 2-amino-4-chlorothiophenol reacts with a carboxylic acid or ester under dehydrating conditions. For example, reacting 2-amino-4-chlorothiophenol with benzoic acid derivatives in PPA at 170–250°C yields 6-chloro-1,3-benzothiazol-2-amine (Fig. 1A). Electron-withdrawing groups on the carboxylic acid enhance reaction efficiency, with yields ranging from 50–73%.

Chlorination of Preformed Benzothiazoles

An alternative route involves post-synthetic chlorination. Starting with 2-aminothiophenol and a non-chlorinated carboxylic acid, the benzothiazole intermediate is nitrated at the 6-position, followed by reduction and chlorination. This method, however, requires careful control to avoid over-chlorination.

Synthesis of (2E)-3-(Thiophen-2-yl)prop-2-enoyl Chloride

The α,β-unsaturated acyl chloride is prepared via Knoevenagel condensation, a method effective for forming E-configured alkenes:

Knoevenagel Condensation of Thiophene-2-carbaldehyde

Thiophene-2-carbaldehyde reacts with malonic acid derivatives in the presence of a base (e.g., piperidine) to yield (2E)-3-(thiophen-2-yl)prop-2-enoic acid. Subsequent treatment with thionyl chloride (SOCl₂) converts the acid to the corresponding acyl chloride (Fig. 1B).

Coupling of Benzothiazol-2-amine with the Acyl Chloride

The final step involves forming the amide bond. Two catalytic methods are prominent:

Conventional Amide Coupling

A solution of 6-chloro-1,3-benzothiazol-2-amine and (2E)-3-(thiophen-2-yl)prop-2-enoyl chloride in dry dichloromethane (DCM) is stirred with a base (e.g., triethylamine) at 0–5°C. This method yields the target compound in 65–78% efficiency after recrystallization.

Ru(II)-Catalyzed Direct Amidation

A more recent approach employs [Ru(p-cymene)Cl₂]₂ (5 mol%) with AgSbF₆ (20 mol%) in 1,2-dichloroethane (DCE) at 80°C. This method avoids external oxidants and achieves 70–85% yield by leveraging the directing effect of the benzothiazole group (Fig. 1C).

Optimization and Mechanistic Insights

Role of Catalysts and Additives

In Ru-catalyzed amidation, AgSbF₆ facilitates chloride abstraction, generating the active Ru species. ESI-MS studies confirm a Ru-nitrenoid intermediate, which inserts into the C–H bond ortho to the benzothiazole directing group.

Stereochemical Control

The E-configuration of the propenamide is preserved during Knoevenagel condensation due to the reaction’s thermodynamic control. Nuclear Overhauser Effect (NOE) spectroscopy validates the trans geometry in the final product.

Spectroscopic Characterization

Key analytical data for the target compound include:

-

¹H NMR (400 MHz, CDCl₃) : δ 8.32 (s, 1H, NH), 7.89–7.21 (m, 5H, Ar-H), 6.98–6.85 (m, 3H, thiophene-H), 6.75 (d, J = 15.6 Hz, 1H, CH=CO), 6.45 (d, J = 15.6 Hz, 1H, CH=CO).

-

IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N benzothiazole).

Comparative Analysis of Synthetic Routes

| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Advantages |

|---|---|---|---|---|

| Conventional Amidation | Triethylamine | 0–5 | 65–78 | Simple setup, low cost |

| Ru-Catalyzed | [Ru(p-cymene)Cl₂]₂ | 80 | 70–85 | Oxidant-free, high regioselectivity |

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the acrylamide moiety to an amine or alcohol.

Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

(2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for drug development.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of (2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring and thiophene moiety can contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of benzothiazole-acrylamide derivatives. Key structural analogues and their distinguishing features are summarized below:

Electronic and Steric Effects

- Chloro vs. Trifluoromethyl (CF₃): The 6-Cl group in the target compound is less electron-withdrawing than CF₃ (), which may reduce binding potency but improve solubility.

- Thiophene vs. Furan/Benzodioxole: Thiophene’s sulfur atom offers stronger π-π interactions compared to furan’s oxygen (). Benzodioxole introduces steric bulk and metabolic resistance ().

- Acrylamide vs. Acetamide: The rigid E-configured acrylamide bridge enforces planarity, favoring target binding, whereas acetamide’s flexibility may reduce specificity ().

Pharmacological Implications

While explicit activity data for the target compound are unavailable in the evidence, structural trends suggest:

- 6-Substituents: Chloro (moderate electron-withdrawing) balances lipophilicity and reactivity, whereas CF₃ () or sulfonamide () groups may enhance target affinity but reduce bioavailability.

- Heterocyclic Moieties: Thiophene’s electronegativity supports interactions with cysteine-rich targets (e.g., kinases), while benzodioxole () could improve CNS penetration.

Biologische Aktivität

The compound (2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide is a derivative of benzothiazole known for its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H9ClN2OS, with a molecular weight of approximately 256.73 g/mol. The structural characteristics include a benzothiazole moiety and a thiophene ring, which contribute to its reactivity and biological properties.

Research indicates that compounds containing benzothiazole structures often exhibit significant biological activities through various mechanisms:

- Antimicrobial Activity : Benzothiazole derivatives have been shown to inhibit the growth of various bacteria and fungi. The specific interaction with bacterial enzymes or cell wall synthesis pathways is a common mechanism observed in similar compounds .

- Antitumor Effects : Studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been reported to inhibit cell proliferation in various cancer cell lines by interfering with cell cycle progression and promoting apoptotic pathways .

- Anti-inflammatory Properties : Some derivatives exhibit the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are crucial in chronic inflammatory diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

Several studies have investigated the biological activities of benzothiazole derivatives similar to this compound:

- Antitumor Study : A study evaluated the effects of a related benzothiazole compound on A431 and H1299 cancer cell lines. The compound significantly inhibited cell proliferation and induced apoptosis at concentrations as low as 1 µM .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of benzothiazole derivatives, demonstrating their ability to reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. How can advanced SAR studies integrate machine learning to predict novel derivatives?

- Methodological Answer : Train ML models (e.g., random forest, neural networks) on datasets of IC, logP, and topological descriptors. Feature importance analysis identifies key substituents. Generative models (e.g., VAEs) propose novel scaffolds with optimized properties .

Handling Methodological Challenges

Q. How can researchers address reproducibility issues in synthetic protocols?

Q. What analytical techniques resolve contradictions in spectroscopic data (e.g., overlapping NMR peaks)?

Q. How can synergistic effects with other bioactive molecules be systematically evaluated?

- Methodological Answer : Combination index (CI) analysis (Chou-Talalay method) quantifies synergy/antagonism. Isobolograms and dose-matrix assays identify optimal ratios. Mechanistic studies (e.g., Western blotting) uncover pathway interactions .

Q. What strategies improve solubility without compromising target binding affinity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.